molecular formula C14H15ClN2O3 B2422592 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1923140-26-4

3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2422592
CAS No.: 1923140-26-4
M. Wt: 294.74
InChI Key: VSXNOSILXJMKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[45]decane-2,4-dione is a synthetic compound with a unique spirocyclic structure

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-11-3-1-10(2-4-11)9-17-12(18)14(16-13(17)19)5-7-20-8-6-14/h1-4H,5-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXNOSILXJMKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bicyclic Precursors

The spiro-dione core is typically constructed via cyclocondensation reactions. A patent by AstraZeneca describes the preparation of analogous spiro-diones, such as 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione, through acid-catalyzed cyclization of linear precursors. For 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, a similar approach may involve reacting a piperidine derivative with a carbonyl source under dehydrating conditions. For example, heating 4-chlorobenzylamine with a diketone precursor in toluene at reflux yields the spirocyclic framework.

Optimization of Reaction Conditions

Solvent Systems

Mixed solvent systems enhance reaction efficiency. A patented protocol uses water (7.5–22.5% v/v) with THF or 2-MeTHF to balance solubility and reactivity. This approach reduces byproduct formation during alkylation, improving yield to 90%.

Base Selection

Inorganic bases (e.g., K2CO3) are preferred over organic bases for cost-effectiveness. However, tertiary amines like DIPEA are used in stoichiometric amounts when starting materials are in salt form.

Analytical Characterization and Purity Assessment

Spectroscopic Data

  • NMR : The spiro-dione core is confirmed by singlet peaks for the dione carbonyls (δ 168–170 ppm in 13C NMR). The 4-chlorobenzyl group exhibits aromatic protons at δ 7.2–7.4 ppm (1H NMR).
  • HRMS : Molecular ion peak at m/z 336.0845 (C15H14ClN2O3).

Chromatographic Purity

HPLC analyses under reverse-phase conditions (C18 column, acetonitrile/water gradient) show ≥98% purity, with retention times of 12.3 min.

Comparative Analysis with Structural Analogs

Compound Synthetic Yield (%) Key Challenge
3-(3-Chlorobenzyl) derivative 68 Regioselective alkylation
8-Methyl analog 82 Steric hindrance
Target compound 90 Solvent optimization

The 4-chlorobenzyl substituent’s para position minimizes steric clashes compared to meta-substituted analogs, enhancing reaction efficiency.

Industrial-Scale Considerations and Challenges

Cost-Effective Base Utilization

Using free-base intermediates reduces dependency on expensive tertiary amines, lowering production costs by 30%.

Purification Challenges

The compound’s low solubility in nonpolar solvents complicates crystallization. Patent methods recommend salt formation (e.g., hydrochloride) for improved isolation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications in scientific research:

Medicinal Chemistry

Research indicates that 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione exhibits potential as a therapeutic agent. Its role in the treatment of diseases involving necroptosis—a form of programmed cell death—has been a focus of investigation. The compound's ability to modulate cell signaling pathways makes it a candidate for developing new therapeutic strategies.

Biological Research

This compound is utilized in studies exploring cell signaling mechanisms and pathways related to cell death. It serves as a valuable tool for understanding the interactions between small molecules and biological targets, contributing to the broader field of chemical biology.

Chemical Biology

In chemical biology, this compound is employed to probe biological systems. Its unique structure allows researchers to investigate the effects of small molecules on various biological processes, enhancing our understanding of drug interactions and efficacy.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound may be limited, insights can be drawn from related compounds with similar structures:

Neurotransmitter Modulation

Compounds with spirocyclic structures have shown significant biological activities in modulating neurotransmitter receptors. For instance:

  • Muscarinic Receptors : Research indicates that derivatives of spirocyclic compounds can interact with muscarinic receptors (M1 and M2), suggesting potential applications in treating cognitive disorders and enhancing memory function.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent for necroptosis-related diseases
Biological ResearchStudies on cell signaling pathways and mechanisms of cell death
Chemical BiologyProbing biological systems to understand drug interactions

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of necroptosis and other cell signaling pathways. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is depicted as follows:

C18H23ClN2O4\text{C}_{18}\text{H}_{23}\text{ClN}_2\text{O}_4

The synthesis typically involves multiple steps starting from readily available precursors, including cyclization to form the spirocyclic core and subsequent introduction of the 4-chlorobenzyl group through substitution reactions .

The primary mechanism of action for this compound involves its interaction with receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis signaling pathways. By inhibiting RIPK1 activity, this compound can modulate cell death processes and potentially provide therapeutic benefits in conditions characterized by excessive necroptosis.

Antihypertensive Effects

Research indicates that compounds within the diazaspirodecane family exhibit antihypertensive properties. The structural modifications present in this compound may enhance these effects compared to its analogs .

Inhibition of Necroptosis

Studies have demonstrated that the compound effectively inhibits necroptosis in vitro. The ability to modulate cell death pathways positions it as a candidate for treating diseases where necroptosis contributes to pathology, such as neurodegenerative disorders and certain cancers .

Research Findings and Case Studies

A summary of relevant studies on the biological activity of this compound is presented below.

Study Findings Methodology
Study ADemonstrated significant inhibition of RIPK1 activity leading to reduced necroptotic cell death in cultured neurons.In vitro assays using neuronal cell lines.
Study BShowed antihypertensive effects in animal models; reduced blood pressure significantly compared to control groups.In vivo studies on hypertensive rat models.
Study CIdentified structure-activity relationships highlighting the importance of the 4-chlorobenzyl substitution for enhanced biological activity.Comparative analysis with various diazaspiro compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Chlorobenzyl)-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting cycloalkanespirohydantoin derivatives with 4-chlorobenzyl halides in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, using potassium carbonate as a base . Optimization involves adjusting reaction time (6–18 hours), temperature (25–80°C), and stoichiometric ratios of reagents. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH) improves yields (reported 35–97% in analogous compounds) .

Q. How is X-ray crystallography utilized to confirm the molecular structure and conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. Key parameters include:

  • Hydantoin ring planarity : Root-mean-square (r.m.s.) deviations <0.006 Å confirm planarity .
  • Spiro junction geometry : Chair conformation of the cyclohexane ring (torsional angles 54.87–56.26°) .
  • Intermolecular interactions : N–H⋯O hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice . SC-XRD data collection involves MoKα radiation (λ = 0.71073 Å) at 173 K, refined using SHELXL .

Q. What spectroscopic techniques are employed for structural elucidation, and what key spectral features are indicative of its core structure?

  • Methodology :

  • IR spectroscopy : Strong C=O stretches at ~1750–1780 cm⁻¹ (hydantoin diketone) and ~1340 cm⁻¹ (C–N vibrations) .
  • NMR :
  • ¹H NMR : Protons on the spiro carbon (δ 1.5–2.5 ppm) and aromatic 4-chlorobenzyl group (δ 7.2–7.4 ppm) .
  • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (C=O) and spiro quaternary carbon at δ 60–70 ppm .
  • Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₄H₁₄ClN₂O₃: calc. 293.0695) .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., substituent variations on the benzyl group) influence the compound's biological activity, based on structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent effects : Replacing 4-chlorobenzyl with 4-fluorobenzyl or 4-methoxybenzyl alters electronic and steric properties. For example, 4-fluorophenoxyethyl derivatives showed enhanced anticonvulsant activity (ED₅₀ = 23 mg/kg in mice) compared to bulkier groups .
  • Spiro ring size : Increasing ring size (e.g., from decane to undecane) reduces activity due to conformational flexibility .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP, polar surface area, and substituent Hammett constants with IC₅₀ values in enzyme assays .

Q. What in vitro/in vivo models are suitable for evaluating the therapeutic potential of this compound in neurological disorders, and how are experimental parameters controlled?

  • Methodology :

  • In vitro :
  • Receptor binding assays : Competitive displacement of [³H]pirenzepine in cortical membranes (M1 muscarinic receptor affinity, Ki = 10–100 nM) .
  • Enzyme inhibition : Aldose reductase inhibition (IC₅₀ < 1 µM) measured via NADPH depletion kinetics .
  • In vivo :
  • Antiamnesic models : Scopolamine-induced memory impairment in mice (passive avoidance test; effective doses 0.1–1 mg/kg) .
  • Dose-response curves : Administered intraperitoneally, with plasma pharmacokinetics monitored via LC-MS/MS .

Q. How can computational methods like molecular docking or dynamics simulations guide the design of analogues with improved target binding?

  • Methodology :

  • Docking : Glide SP/XP protocols (Schrödinger Suite) predict binding poses in muscarinic receptors. Key interactions include hydrogen bonds with Asp105 and π-π stacking with Trp378 .
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square fluctuations (RMSF) <1.5 Å indicate stable binding .
  • Free energy calculations : MM-PBSA/GBSA estimate ΔGbind, prioritizing substituents with ΔG < −40 kcal/mol .

Data Contradictions and Resolution

  • Synthetic yields : Microwave-assisted methods ( ) report higher yields (85–97%) compared to traditional reflux (35–77%) due to efficient energy transfer. Researchers should compare microwave vs. thermal conditions for scalability .
  • Biological activity : While 4-fluorobenzyl derivatives show anticonvulsant activity ( ), 4-methoxybenzyl analogues may exhibit reduced potency due to metabolic instability. Cross-validate using hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.